

## LSQ-28 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LSQ-28    |           |
| Cat. No.:            | B15588163 | Get Quote |

# **Application Notes and Protocols: LSQ-28**

For Research Use Only. Not for human or veterinary use.

**LSQ-28** is a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3) with significant oral bioavailability.[1][2][3][4] These application notes provide detailed guidelines and protocols for researchers, scientists, and drug development professionals on the preclinical use of **LSQ-28**, based on currently available data.

#### **Compound Information**



| Property                 | Value                                                                                                | Source       |
|--------------------------|------------------------------------------------------------------------------------------------------|--------------|
| Chemical Name            | N'-Propyl-4-((6-(pyridin-2-<br>yl)-11H-indolo[3,2-c]quinolin-<br>11-yl)methyl)benzohydrazide         | [5]          |
| Molecular Formula        | C31H27N5O                                                                                            | [1]          |
| Molecular Weight         | 485.59 g/mol                                                                                         | [1]          |
| HDAC3 IC50               | 42 nM                                                                                                | [1][2][3][5] |
| Oral Bioavailability (F) | 95.34% (in rats)                                                                                     | [3][4]       |
| Solubility               | 10 mM in DMSO                                                                                        | [5]          |
| Storage                  | Solid Powder: -20°C (long term), 4°C (short term). In Solvent: -80°C (long term), -20°C (short term) | [5]          |

# **Preclinical Data Summary**

**LSQ-28** has demonstrated potent antiproliferative, antimigratory, anti-invasive, and proappototic activities across various cancer cell lines.[5][6]

Table 1: LSQ-28 In Vitro Efficacy



| Cell Line | Cancer<br>Type          | Assay                   | IC50 (μM)     | Notes                                                                                 | Source |
|-----------|-------------------------|-------------------------|---------------|---------------------------------------------------------------------------------------|--------|
| HCT-116   | Colorectal<br>Carcinoma | Proliferation           | 5.558 - 12.49 | [5][6]                                                                                |        |
| 4T1       | Breast<br>Cancer        | Proliferation           | 5.558 - 12.49 | [5][6]                                                                                |        |
| B16-F10   | Melanoma                | Proliferation           | 5.558 - 12.49 | [5][6]                                                                                |        |
| SK-OV-3   | Ovarian<br>Cancer       | Proliferation           | 5.558 - 12.49 | [5][6]                                                                                | -      |
| B16-F10   | Melanoma                | Migration &<br>Invasion | -             | Strong, dose-<br>dependent<br>reduction at<br>5, 10, and 20<br>µM                     | [6]    |
| B16-F10   | Melanoma                | Apoptosis               | -             | 25.0%, 44.7%, and 60.7% increase in apoptotic cells at 5, 10, and 20 μM, respectively | [6]    |

In a 4T1 tumor xenograft model, the combination of **LSQ-28** with the PARP inhibitor olaparib resulted in a significant tumor growth inhibition (TGI) of 91%.[3][4][5] Furthermore, when combined with the PD-L1 inhibitor NP-19, a TGI of 80% was observed.[3][4]

Table 2: Pharmacokinetic Parameters of LSQ-28 in Rats



| Administrat ion Route | Dose<br>(mg/kg) | AUC∞<br>(ng/mL·h)         | t½ (h)                    | Cmax<br>(ng/mL)           | Source |
|-----------------------|-----------------|---------------------------|---------------------------|---------------------------|--------|
| Intravenous<br>(IV)   | 2               | 857.041                   | 0.63                      | 1038.483                  | [6]    |
| Oral (PO)             | 20              | Not specified in snippets | Not specified in snippets | Not specified in snippets | [6]    |

## Signaling Pathway and Experimental Workflow

**LSQ-28** selectively inhibits HDAC3, leading to an increase in histone H3 acetylation (Ac-H3).[1] [5][6] This epigenetic modification can alter gene expression. Additionally, **LSQ-28** promotes the degradation of PD-L1 and enhances the DNA damage response when used in combination with PARP inhibitors, as indicated by the regulation of PARP1 and y-H2AX.[1][3][4]



Click to download full resolution via product page

Caption: Mechanism of action of LSQ-28.



The following diagram outlines a general workflow for evaluating the in vitro and in vivo efficacy of **LSQ-28**.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Highly Potent and Orally Bioavailable Histone Deacetylase 3 Inhibitors as Immunomodulators and Enhancers of DNA-Damage Response in Cancer Therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HDAC3 inhibitor LSQ-28 | HDAC3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Novel HDAC3 inhibitor with high oral availability divulged | BioWorld [bioworld.com]



 To cite this document: BenchChem. [LSQ-28 dosage and administration guidelines].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588163#lsq-28-dosage-and-administration-guidelines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com